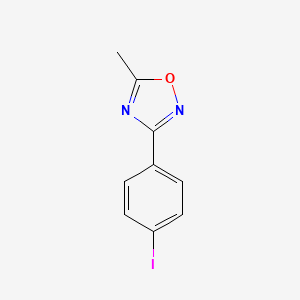
3-(4-Iodophenyl)-5-methyl-1,2,4-oxadiazole
Cat. No. B8454010
M. Wt: 286.07 g/mol
InChI Key: KINUYNIEUDZWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08569285B2
Procedure details


To a solution of the product obtained in Step B above (9.7 g, 31.9 mmol) in 300 ml of toluene there are added 150 mg of para-toluenesulphonic acid and the reaction mixture is heated at reflux, using a Dean-Stark installation, for 24 hours. The mixture is evaporated to dryness and dried using a vacuum pump.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:4][N:5]=[C:6]([C:8]1[CH:13]=[CH:12][C:11]([I:14])=[CH:10][CH:9]=1)[NH2:7])(=O)[CH3:2].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[I:14][C:11]1[CH:12]=[CH:13][C:8]([C:6]2[N:7]=[C:1]([CH3:2])[O:4][N:5]=2)=[CH:9][CH:10]=1
|
Inputs


Step One
|
Name
|
product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)ON=C(N)C1=CC=C(C=C1)I
|
|
Name
|
|
|
Quantity
|
150 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture is evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
IC1=CC=C(C=C1)C1=NOC(=N1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
